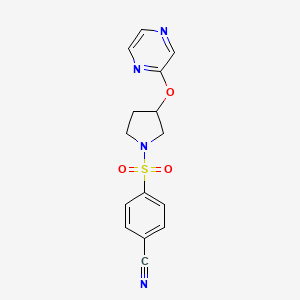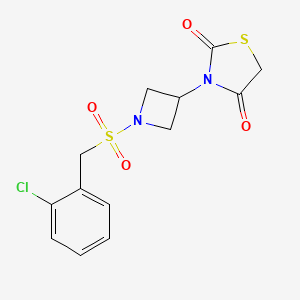![molecular formula C18H19N3O3S2 B2404744 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 862807-53-2](/img/structure/B2404744.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is a small molecule that belongs to the class of sulfonamide compounds and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Activity
Synthesis Techniques and Antimicrobial Properties : Various derivatives of thiazole, a core component of the compound , have been synthesized and evaluated for antimicrobial properties. For example, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against several bacterial and fungal strains, surpassing the efficacy of reference drugs in some cases (Bikobo et al., 2017).
Anticancer Potential : Studies have shown that compounds structurally similar to the one exhibit moderate to excellent anticancer activity. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were effective against various cancer cell lines, with some derivatives showing higher activities than standard drugs (Ravinaik et al., 2021).
Gelation Behavior and Material Applications : N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation properties, which is significant for materials science. The role of methyl functionality in these compounds influences their gelation/non-gelation behavior, potentially leading to innovative material applications (Yadav & Ballabh, 2020).
Biochemical Evaluation
Enzyme Inhibition : Compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been tested for inhibitory potential against various enzymes, such as alkaline phosphatase and ecto-5′-nucleotidase. These benzamide derivatives show promise for further applications in medicinal chemistry (Saeed et al., 2015).
Receptor Affinity : Research on similar compounds has revealed interesting insights into receptor selectivity, particularly in adenosine receptors. The study of these benzamide and furamide analogues contributes to the understanding of the molecular interactions at receptor sites (Inamdar et al., 2013).
Crystallography and Molecular Interactions
X-Ray Crystallography Studies : The structural elucidation of benzamide derivatives, including those related to the compound , using X-ray crystallography has provided valuable information about their molecular interactions and stability. These studies are vital for understanding the properties of these compounds in solid-state and their potential applications (Sharma et al., 2016).
Solid-State Analysis and Molecular Dynamics : Further research involving Hirshfeld surface analysis and DFT calculations of antipyrine derivatives offers a comprehensive understanding of the intermolecular interactions, contributing to the development of new pharmaceutical compounds (Saeed et al., 2020).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-5-6-12(2)16-15(11)19-18(25-16)20-17(22)13-7-9-14(10-8-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPKFAQGPLOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)


![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)
![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)



![(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2404684.png)